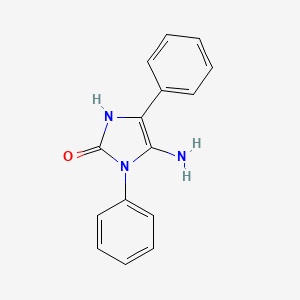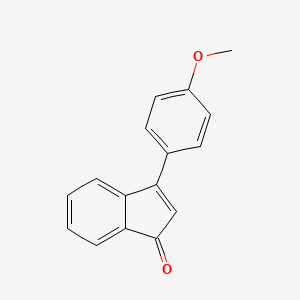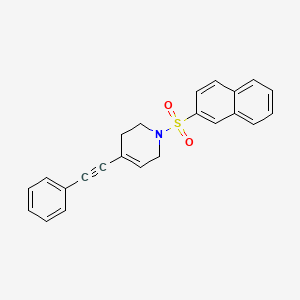
1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)-3,6-dihydro-2H-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)-3,6-dihydro-2H-pyridine is a complex organic compound characterized by its unique structure, which includes a naphthalene sulfonyl group and a phenylethynyl group attached to a dihydropyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)-3,6-dihydro-2H-pyridine typically involves multiple steps:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Phenylethynyl Group: This step often involves a Sonogashira coupling reaction, where a phenylacetylene is coupled with a halogenated precursor in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Naphthalene Sulfonyl Group: This can be done through a sulfonylation reaction, where a naphthalene sulfonyl chloride reacts with the dihydropyridine intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)-3,6-dihydro-2H-pyridine can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)-3,6-dihydro-2H-pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting cardiovascular and neurological diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Wirkmechanismus
The mechanism of action of 1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)-3,6-dihydro-2H-pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethynyl and naphthalene sulfonyl groups can enhance binding affinity and specificity, while the dihydropyridine ring can participate in redox reactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)piperidin-4-ol: This compound shares a similar structure but has a piperidine ring instead of a dihydropyridine ring.
4-(2-phenylethynyl)-1-naphthalen-2-ylsulfonylpyridine: This compound has a pyridine ring instead of a dihydropyridine ring.
Uniqueness
1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)-3,6-dihydro-2H-pyridine is unique due to its combination of a dihydropyridine ring with both a naphthalene sulfonyl group and a phenylethynyl group. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C23H19NO2S |
|---|---|
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C23H19NO2S/c25-27(26,23-13-12-21-8-4-5-9-22(21)18-23)24-16-14-20(15-17-24)11-10-19-6-2-1-3-7-19/h1-9,12-14,18H,15-17H2 |
InChI-Schlüssel |
HHCVZRHWENDONF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC=C1C#CC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12528075.png)
![4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12528076.png)
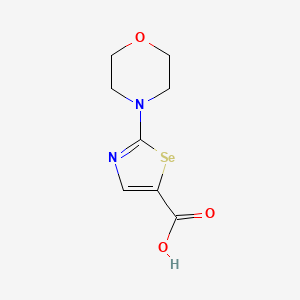

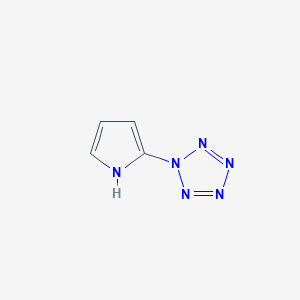

![4-[2-(4-Anilinophenyl)ethenyl]benzonitrile](/img/structure/B12528110.png)

![N-(4-Aminophenyl)-N-methyl-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B12528125.png)
![Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate](/img/structure/B12528134.png)
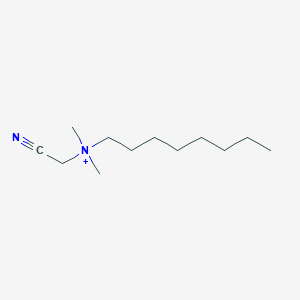
![Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12528147.png)
